molecular formula C19H26N2O2 B12802113 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- CAS No. 139548-24-6

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-

Cat. No.: B12802113
CAS No.: 139548-24-6
M. Wt: 314.4 g/mol
InChI Key: CLSMMEOPBVDYIA-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common starting materials include substituted pyridines and phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the pyridinone ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, compounds in the pyridinone family are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for drug development, targeting specific biological pathways or disease mechanisms.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-(((4-methylphenyl)methyl)amino)-6-methyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This could make it more effective or selective in certain applications compared to similar compounds.

Properties

CAS No.

139548-24-6

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-ethyl-3-[(5-ethyl-2-methoxy-4-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H26N2O2/c1-6-14-9-16(18(23-5)8-12(14)3)11-20-17-10-15(7-2)13(4)21-19(17)22/h8-10,20H,6-7,11H2,1-5H3,(H,21,22)

InChI Key

CLSMMEOPBVDYIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)CNC2=CC(=C(NC2=O)C)CC

Origin of Product

United States

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